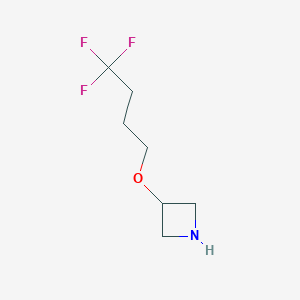

3-(4,4,4-Trifluorobutoxy)-azetidine

Description

Properties

Molecular Formula |

C7H12F3NO |

|---|---|

Molecular Weight |

183.17 g/mol |

IUPAC Name |

3-(4,4,4-trifluorobutoxy)azetidine |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)2-1-3-12-6-4-11-5-6/h6,11H,1-5H2 |

InChI Key |

ZGUYOKMBFCKJGT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OCCCC(F)(F)F |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity of the Azetidine Ring System

Ring Opening Reactions of Azetidines

Ring-opening reactions of azetidines can be initiated through several pathways, including nucleophilic attack, acid catalysis, and thermal activation. magtech.com.cnresearchgate.net The regioselectivity and stereoselectivity of these reactions are highly dependent on the substitution pattern of the azetidine (B1206935) ring, the nature of the activating agent, and the specific reaction conditions employed. magtech.com.cn

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cnresearchgate.net Due to the relative stability of the azetidine ring, these reactions often require activation, for instance, by converting the azetidine into a more reactive azetidinium salt or by using a Lewis acid catalyst. magtech.com.cn

The regioselectivity of nucleophilic attack on unsymmetrical azetidines is a subject of considerable interest. magtech.com.cnorganic-chemistry.org The outcome is governed by a delicate interplay of electronic and steric effects. magtech.com.cn

Electronic Effects : In azetidines bearing an unsaturated substituent (e.g., aryl, vinyl, cyano, or carboxylate) at the 2-position, nucleophilic attack predominantly occurs at the carbon atom adjacent to the nitrogen and bearing the substituent. This preference is attributed to the ability of the unsaturated group to stabilize the developing negative charge in the transition state through conjugation. magtech.com.cn

Steric Effects : For 2-alkylazetidines, particularly with sterically demanding nucleophiles, the attack often favors the less substituted carbon atom of the ring (the C4 position). magtech.com.cn

Studies on the nucleophilic ring-opening of enantiopure azetidinium salts have provided significant insights into the stereoselectivity of these processes. organic-chemistry.org For instance, the reaction of chiral 2-phenyl-N-tosylazetidine with alcohols in the presence of a Lewis acid proceeds via an SN2 pathway, resulting in an inversion of configuration at the stereocenter. iitk.ac.inacs.org This high degree of stereoselectivity makes these reactions valuable for the synthesis of enantiomerically enriched 1,3-amino ethers. iitk.ac.inacs.org

Table 1: Regioselectivity in Nucleophilic Ring Opening of Azetidinium Ions

| Azetidinium Substituent | Nucleophile | Major Product |

|---|---|---|

| Unsubstituted at C4 | Azide, Benzylamine, Acetate (B1210297), Alkoxides | Attack at C4 |

| Methyl at C4 | Azide, Benzylamine, Acetate, Alkoxides | Attack at C2 |

Data sourced from studies on enantiopure azetidinium salts. organic-chemistry.org

Lewis acids play a crucial role in activating the azetidine ring towards nucleophilic attack. iitk.ac.inacs.orgresearchgate.net By coordinating to the nitrogen atom, the Lewis acid increases the electrophilicity of the ring carbons, facilitating the ring-opening process. iitk.ac.inacs.org

A proposed mechanism for the Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines involves the coordination of the Lewis acid to the nitrogen atom, generating a highly reactive intermediate. This species then undergoes a backside nucleophilic attack by an alcohol in an SN2 fashion. iitk.ac.inacs.org This mechanism is supported by the observation that enantiomerically pure azetidines yield non-racemic ring-opened products. iitk.ac.inacs.org Various Lewis acids, including copper(II) triflate (Cu(OTf)₂), have been effectively used to promote these reactions. iitk.ac.inacs.org Lanthanide triflates, such as La(OTf)₃, have also been shown to be effective catalysts for the intramolecular aminolysis of epoxides to form azetidines, highlighting their utility in reactions involving strained heterocycles. frontiersin.orgnih.gov

Table 2: Lewis Acid-Catalyzed Ring Opening of (S)-2-phenyl-N-tosylazetidine with Methanol

| Lewis Acid | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Cu(OTf)₂ | 92 | 74 |

| Sc(OTf)₃ | 85 | 68 |

| Yb(OTf)₃ | 88 | 70 |

Reaction conditions and data from Ghorai et al. iitk.ac.in

The introduction of fluorine into organic molecules can impart unique and desirable properties. rsc.org The ring-opening of azetidines with fluoride (B91410) nucleophiles provides a direct route to γ-fluorinated amines. The Olah reagent, a mixture of hydrogen fluoride and pyridine, is an effective reagent for this transformation. rsc.orgwikipedia.org

The reaction of 2-substituted azetidines with Pyridine-HF proceeds under mild conditions and demonstrates high regioselectivity. rsc.org The proposed mechanism involves the acid-promoted activation of the azetidine nitrogen, followed by nucleophilic attack of the fluoride ion. rsc.org This methodology has been successfully applied to azetidines bearing both aryl and sterically demanding tert-butyl substituents at the 2-position. rsc.org The use of [¹⁸F]fluoride for the ring-opening of azetidinium salts is also a valuable strategy in the synthesis of radiolabeled compounds for positron emission tomography (PET). researchgate.net

In the presence of Brønsted or Lewis acids, azetidines can undergo ring-opening reactions that proceed through carbocationic intermediates. acs.org For instance, 2,2-disubstituted azetidine carbamates have been shown to undergo a ring expansion to form 1,3-oxazinan-2-ones in the presence of an acid. acs.org

The proposed mechanism involves protonation of the azetidine nitrogen, followed by C-N bond cleavage to generate a carbocation. This intermediate is then trapped by the oxygen of the carbamate (B1207046) group, leading to the six-membered ring product. acs.org The stability of the carbocation intermediate is a key factor in this reaction, with electron-donating groups on an aryl substituent at the 2-position enhancing the reaction rate and yield. acs.org In some cases, acid-mediated intramolecular ring-opening can be an undesired decomposition pathway for certain N-substituted azetidines. nih.govnih.gov

While less common than nucleophilic or acid-catalyzed pathways, thermal ring-opening of azetidines can occur under specific conditions. The high ring strain of the azetidine ring suggests that it can be susceptible to thermal cleavage. rsc.org However, azetidines are generally more thermally stable than aziridines. rsc.org Specific examples and detailed mechanistic studies of purely thermal ring-opening reactions of simple azetidines are not as prevalent in the literature as other ring-opening methods. Often, what may appear as a thermal process might be influenced by trace acidic or basic impurities.

Nucleophilic Ring Opening Reactions

Ring Expansion and Rearrangement Reactions

One of the most characteristic reactions of the strained azetidine ring is its propensity to undergo ring expansion to form larger, more stable heterocyclic systems, most notably pyrrolidines.

The conversion of azetidines to pyrrolidines is a well-documented process, often proceeding through the formation of a bicyclic azetidinium ion intermediate. nih.govresearchgate.net This transformation is typically initiated by the presence of a suitable leaving group on a side chain attached to the azetidine nitrogen or by the activation of a substituent on the ring itself.

For a compound like 3-(4,4,4-Trifluorobutoxy)-azetidine , a plausible pathway to a pyrrolidine (B122466) would involve the activation of the nitrogen, for example, by acylation or alkylation, followed by an intramolecular rearrangement. While direct examples are scarce, studies on analogous systems, such as the thermal isomerization of 2-(iodomethyl)azetidine derivatives to 3-iodopyrrolidines, highlight the feasibility of this ring expansion. researchgate.net The reaction conditions, particularly temperature, can be a critical factor in directing the outcome towards either the azetidine or the rearranged pyrrolidine product.

The table below summarizes representative ring expansion reactions of substituted azetidines to pyrrolidines, illustrating the types of transformations that could be envisioned for This compound .

| Starting Azetidine Derivative | Reagents and Conditions | Pyrrolidine Product | Yield (%) | Reference |

| N-Isopropyl-2-chloromethyl-azetidine | DMSO, heat | 3-Chloro-1-isopropyl-pyrrolidine | - | researchgate.net |

| 2-(Iodomethyl)azetidine derivatives | Heat (50 °C) | 3-Iodopyrrolidine derivatives | High | researchgate.net |

| N-Acyl-azetidine | Lewis Acid | Substituted Pyrrolidine | - | rsc.org |

Note: The data presented is for analogous compounds due to the lack of specific experimental data for this compound.

The mechanism of the azetidine to pyrrolidine rearrangement typically involves the formation of a bicyclic azetidinium ion intermediate. nih.govresearchgate.net This intermediate is then subject to nucleophilic attack, which can occur at two different positions, leading to either the retention of the azetidine ring or its expansion to a pyrrolidine.

In the case of a 2-halomethyl-azetidine, for instance, intramolecular N-alkylation leads to a 1-azoniabicyclo[2.1.0]pentane intermediate. Subsequent nucleophilic attack on one of the bridgehead carbons results in the cleavage of a C-N bond and the formation of the five-membered pyrrolidine ring. researchgate.net Theoretical studies, including DFT calculations, have been employed to rationalize the observed regioselectivities in these ring-opening reactions of the bicyclic intermediates. nih.gov

For This compound , a similar mechanistic manifold can be proposed. Activation of the nitrogen atom, potentially followed by the involvement of the trifluorobutoxy group or another substituent, could initiate the formation of a strained bicyclic system, which would then rearrange to the thermodynamically more stable pyrrolidine ring.

Functional Group Transformations on the Azetidine Ring System

The functional groups appended to the azetidine ring can undergo a variety of chemical transformations, often preserving the four-membered ring. The ether linkage in This compound presents a site for potential modification.

Cleavage of the C-O bond of the ether could be a potential transformation, although this is generally a challenging reaction. Reductive cleavage of C-O bonds in acetals and ethers has been reported using various catalytic systems. nih.govnih.gov However, the stability of the fluoroalkoxy group would need to be considered.

More commonly, functional group interconversions involve the nitrogen atom. N-Acylation and N-alkylation are typical reactions for azetidines, which can serve to introduce a variety of substituents or to activate the ring for subsequent reactions. rsc.org The synthesis of various substituted azetidines often involves the initial construction of the ring followed by functionalization. researchgate.netfrontiersin.org

The table below provides examples of functional group interconversions on the azetidine ring, which could be applicable to This compound .

| Starting Material | Reagents | Product | Notes | Reference |

| Alcohol | Sulfonyl chloride, then Nucleophile | Substituted Alkane | Standard conversion of an alcohol to a leaving group for substitution. | ub.edu |

| Azetidine | Acyl Chloride | N-Acyl Azetidine | Common protection/activation strategy. | rsc.org |

| Azetidine | Alkyl Halide | N-Alkyl Azetidine | Direct alkylation of the nitrogen. | rsc.org |

Note: The data presented is for general functional group transformations and may not be specific to 3-alkoxy-azetidines.

Strain-Driven Reactivity Profiles and Their Chemical Implications

The inherent ring strain of the azetidine nucleus is the cornerstone of its reactivity. rsc.orgresearchwithrutgers.combris.ac.uk This strain energy, which is significantly higher than that of a pyrrolidine ring, provides a thermodynamic driving force for reactions that involve ring opening or rearrangement. rsc.org The reactivity of azetidines is a delicate balance; they are more stable and easier to handle than the highly strained three-membered aziridines, yet they are reactive enough to participate in a unique array of chemical transformations. rsc.org

This strain-driven reactivity has significant chemical implications. It allows for the use of azetidines as synthons for larger, more complex nitrogen-containing molecules through ring-expansion reactions. nih.govresearchgate.net Furthermore, the relief of ring strain can be harnessed to drive reactions that might otherwise be unfavorable. The propensity for ring cleavage under various conditions also makes azetidines useful precursors to functionalized acyclic amines. rsc.org

In the specific case of This compound , the trifluorinated substituent adds another layer of complexity to its reactivity profile. The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronics of the ring and the reactivity of the adjacent ether linkage. This can have implications for the regioselectivity of ring-opening reactions and the stability of potential intermediates in rearrangement pathways. The unique properties imparted by fluorine, such as increased metabolic stability and altered lipophilicity, make fluorinated azetidines attractive targets in medicinal chemistry, further underscoring the importance of understanding their strain-driven reactivity.

Advanced Characterization and Spectroscopic Analysis of Fluorinated Azetidines

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex fluorinated heterocycles like 3-(4,4,4-Trifluorobutoxy)-azetidine. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the carbon-hydrogen framework, the presence and environment of fluorine atoms, and the three-dimensional arrangement of the molecule.

Application of ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

The complete structural assignment of this compound is achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each technique offers unique insights into the molecular structure.

¹H NMR provides information on the number and environment of protons. For this compound, the spectrum would show distinct signals for the protons on the azetidine (B1206935) ring and the trifluorobutoxy side chain. The protons on the carbon bearing the ether linkage (C3) would appear as a multiplet, as would the non-equivalent protons on the other ring carbons (C2 and C4). The protons of the butoxy chain would also exhibit characteristic multiplets, with the methylene (B1212753) group adjacent to the trifluoromethyl group showing coupling to the fluorine atoms.

¹³C NMR reveals the number of unique carbon atoms and their chemical environment. The spectrum for this compound would display seven distinct signals corresponding to each carbon atom in the molecule. The carbons of the azetidine ring typically resonate in the upfield region, while the carbon attached to the oxygen (C3) would be shifted further downfield. The trifluoromethyl group (-CF₃) significantly influences the chemical shift of the adjacent carbon (C4' of the butoxy chain), and its signal would show a characteristic quartet in a proton-coupled ¹³C spectrum due to one-bond C-F coupling.

¹⁹F NMR is particularly valuable for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range. scholaris.canih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a triplet, for the three equivalent fluorine atoms of the -CF₃ group, arising from coupling to the two protons on the adjacent methylene group (a ³J-HF coupling). nih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound Note: These are illustrative chemical shift (δ) values based on typical ranges for the functional groups present.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.3 - 4.5 | m | H-3 (azetidine) |

| ~3.6 - 3.9 | m | H-2, H-4 (azetidine) | |

| ~3.5 - 3.7 | t | -O-CH₂- (butoxy) | |

| ~2.3 - 2.6 | m | -CH₂-CF₃ (butoxy) | |

| ~1.8 - 2.0 | m | -CH₂-CH₂-CH₂- (butoxy) | |

| ¹³C | ~65 - 70 | C-3 (azetidine) | |

| ~50 - 55 | C-2, C-4 (azetidine) | ||

| ~68 - 72 | -O-CH₂- (butoxy) | ||

| ~30 - 35 | q, ¹JCF | -CH₂-CF₃ (butoxy) | |

| ~120 - 130 | q, ¹JCF | -CF₃ | |

| ~20 - 25 | -CH₂-CH₂-CH₂- (butoxy) | ||

| ¹⁹F | ~ -60 to -80 | t | -CF₃ |

Utilization of 2D NMR Techniques (e.g., HMBC, NOESY) for Connectivity and Regiochemistry

While 1D NMR spectra suggest the presence of functional groups, 2D NMR experiments are crucial for confirming the precise connectivity and spatial arrangement of atoms.

Heteronuclear Multiple Bond Correlation (HMBC) is used to establish long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, an HMBC experiment would be vital to confirm the ether linkage. Key correlations would be observed between the proton at the C3 position of the azetidine ring and the first carbon of the butoxy side chain (-O-CH₂-), and between the protons of that -O-CH₂- group and the C3 carbon of the azetidine ring. This unequivocally confirms that the substitution is at the 3-position.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about which atoms are close to each other in space, which is essential for determining stereochemistry and conformation. nih.gov For instance, NOESY can show correlations between the protons on the azetidine ring and those on the butoxy side chain, helping to define the preferred conformation of the side chain relative to the ring. In fluorinated compounds, heteronuclear NOE experiments (HOESY) can be used to observe spatial proximity between fluorine and hydrogen atoms, further refining the conformational analysis. nih.gov

¹⁹F NMR as a Conformational Probe for Fluorine-Containing Azetidines

The chemical shift of the fluorine nucleus is highly sensitive to its local electronic and steric environment. worktribe.com This sensitivity makes ¹⁹F NMR a powerful probe for studying molecular conformation in solution. worktribe.comnih.gov In this compound, the conformation of the butoxy side chain relative to the azetidine ring can influence the magnetic environment of the -CF₃ group. By studying changes in the ¹⁹F chemical shift and its coupling constants at different temperatures, it is possible to gain insight into the dynamics of ring-puckering in the azetidine and the rotational preferences (rotamers) of the side chain.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass, often to within a few parts per million (ppm). This precision allows for the determination of a unique elemental formula. For this compound, HRMS is used to confirm its molecular formula, C₇H₁₂F₃NO, by matching the experimentally measured mass to the calculated exact mass. This helps to distinguish the target compound from any potential isomers or impurities with the same nominal mass. rsc.org

Table 2: HRMS Data for this compound

| Parameter | Information |

| Molecular Formula | C₇H₁₂F₃NO |

| Calculated Monoisotopic Mass | 183.0871 g/mol |

| Ion Observed (Typical) | [M+H]⁺ (184.0949) or [M+Na]⁺ (206.0768) |

| Purpose | Confirms elemental composition and molecular formula. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules. nih.govmdpi.com It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. The analysis of this compound by ESI-MS would show a prominent ion peak corresponding to its protonated form.

By coupling ESI with tandem mass spectrometry (MS/MS), structural information can be obtained. In an MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragments would likely include the loss of the entire trifluorobutoxy group or cleavage within the azetidine ring, providing definitive evidence for the identity and structure of the compound.

X-Ray Crystallography for Absolute Stereochemistry and Molecular Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. While a specific crystal structure for this compound is not publicly available, analysis of related azetidine derivatives from the Cambridge Structural Database (CSD) offers valuable insights into the expected molecular conformation.

The azetidine ring typically adopts a puckered conformation to relieve ring strain. The degree of puckering and the preferred orientation of substituents are influenced by steric and electronic factors. For 3-substituted azetidines, the substituent can adopt either an axial or equatorial position. Computational studies and experimental data from analogous structures suggest a delicate balance between these conformers.

In the case of this compound, the bulky and electron-withdrawing trifluorobutoxy group at the C3 position is expected to significantly influence the ring's geometry. The crystal structure of a related compound, (S)-4-alkoxycarbonyl-2-azetidinone, reveals an almost planar conformation of the azetidinone ring. researchgate.net However, for a saturated azetidine ring, a more pronounced pucker is anticipated.

Table 1: Representative Crystallographic Data for Azetidine Derivatives

| Compound | Crystal System | Space Group | Key Torsion Angles (°) | Reference |

| (S)-4-decanoyl-oxycarbonyl-2-azetidinone | Orthorhombic | P2₁2₁2₁ | N1-C4-C3-C2 = -3.8 | researchgate.net |

| (S)-4-dodecanoyl-oxycarbonyl-2-azetidinone | Orthorhombic | P2₁2₁2₁ | N1-C4-C3-C2 = -4.2 | researchgate.net |

| (S)-4-hexadecanoyl-oxycarbonyl-2-azetidinone | Orthorhombic | P2₁2₁2₁ | N1-C4-C3-C2 = -3.5 | researchgate.net |

This table presents data for related azetidinone structures to illustrate typical ring conformations. The planarity in these specific examples is influenced by the sp² character of the carbonyl carbon.

The determination of the absolute stereochemistry at the C3 position would be unequivocally established through X-ray crystallography of a single enantiomer. The diffraction pattern would allow for the assignment of the (R) or (S) configuration based on the spatial arrangement of the atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its key structural features: the azetidine ring, the ether linkage, and the trifluoromethyl group.

The primary vibrations of interest include:

N-H Stretching: For a secondary amine like azetidine, a characteristic N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. This band is often broad due to hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching vibrations from the azetidine ring and the butoxy chain will appear in the 2850-3000 cm⁻¹ region.

C-F Stretching: The strong electronegativity of fluorine results in intense C-F stretching bands. The CF₃ group will show strong, characteristic absorptions typically in the range of 1100-1350 cm⁻¹.

C-O Stretching: The ether linkage (C-O-C) will produce a characteristic stretching vibration in the fingerprint region, typically around 1050-1150 cm⁻¹.

N-H Bending: The N-H bending vibration is expected to appear in the 1590-1650 cm⁻¹ region.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H (Azetidine) | Stretching | 3300 - 3500 | Medium, Broad |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium to Strong |

| C-F (Trifluoromethyl) | Stretching | 1100 - 1350 | Strong |

| C-O (Ether) | Stretching | 1050 - 1150 | Strong |

| N-H (Azetidine) | Bending | 1590 - 1650 | Medium |

This table is predictive and based on established group frequencies. Actual peak positions and intensities may vary due to the specific molecular environment.

Analysis of the FT-IR spectra of related fluorinated and non-fluorinated azetidines confirms these general assignments. For instance, the FT-IR spectra of various azetidinone derivatives show characteristic absorptions for the N-H and C=O groups. While the carbonyl group is absent in this compound, the principles of functional group identification remain the same.

Computational and Theoretical Chemistry Studies on Azetidine Derivatives

Computational Modeling to Guide and Optimize Chemical Synthesis

Computational modeling has emerged as a powerful strategy to move beyond traditional trial-and-error methods in chemical synthesis. By calculating the fundamental properties of molecules, chemists can pre-screen potential reactants and conditions to identify those most likely to succeed. This approach has been successfully applied to the synthesis of azetidines, which are notoriously difficult to prepare due to their ring strain. mit.edu

Researchers have developed computational models to guide photocatalytic reactions that form azetidines from alkenes and oximes. mit.edumit.edu These models can predict which pairs of reactants will successfully form the desired four-membered ring, saving significant time and resources in the laboratory. mit.edu The process involves calculating the properties of various potential starting materials to determine their compatibility and reactivity under specific catalytic conditions. mit.edumit.edu This predictive power allows for the rational design of synthetic routes, expanding the accessible range of azetidine (B1206935) substrates beyond what was previously thought possible. mit.edu For a molecule like 3-(4,4,4-Trifluorobutoxy)-azetidine , such models could be employed to identify the optimal alkene and oxime precursors needed for its efficient synthesis under photocatalytic conditions.

Prediction of Reaction Outcomes, Regioselectivity, and Yields

A key challenge in the synthesis of substituted azetidines is controlling regioselectivity—the specific location where chemical bonds are formed. Computational studies have proven crucial in predicting and explaining the regiochemical outcomes of reactions forming the azetidine ring.

For instance, in the lanthanum-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, computational analysis showed that the transition state leading to azetidine formation was significantly lower in energy than the one leading to the competing pyrrolidine (B122466) product. frontiersin.org This finding was consistent with experimental results and explained the high regioselectivity observed. frontiersin.org Similarly, DFT calculations were used to understand the preference for the 4-exo-dig cyclization over the 5-endo-dig pathway in copper-catalyzed syntheses of azetidines, confirming that the formation of the four-membered ring is kinetically favored. nih.gov

Computational models can also predict reaction yields by modeling factors such as the accessibility of carbon atoms for reaction. thescience.dev By combining energy calculations of reactants with models of steric and electronic factors, researchers can predict not only whether a reaction will occur but also its potential efficiency. mit.eduthescience.dev For the synthesis of This compound , these predictive models could be used to determine the ideal cyclization strategy, whether through aminolysis of an epoxy amine or another pathway, to ensure the formation of the desired regioisomer in high yield.

Investigation of Frontier Orbital Energies and Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reactants. youtube.com Computational chemistry provides the tools to calculate the energies and visualize the shapes of these orbitals, offering profound insights into reaction pathways. youtube.comsapub.org

In photocatalyzed azetidine syntheses, the reaction is driven by a catalyst that excites molecules into a more reactive state. thescience.dev The efficiency of this process depends on the energy levels of the frontier orbitals of the reacting partners. thescience.dev Computational models use methods like Density Functional Theory (DFT) to calculate the orbital energies of the reactants. thescience.dev When the frontier orbital energies of the excited reactants are closely matched, the energy required to reach the transition state is lower, and the reaction proceeds more readily. thescience.dev

This analysis can unravel the effects of different substituents on the molecule's electronic properties. rsc.org For This compound , the electron-withdrawing trifluorobutoxy group would be expected to significantly lower the energy of both the HOMO and LUMO compared to an unsubstituted azetidine. This modulation of orbital energies would, in turn, influence its reactivity in cycloaddition reactions and other transformations.

Table 1: Conceptual Effect of Substituents on Azetidine Frontier Orbital Energies

| Substituent at C-3 | Electronic Nature | Expected Effect on HOMO Energy | Expected Effect on LUMO Energy | Expected Effect on HOMO-LUMO Gap |

| -H | Neutral | Baseline | Baseline | Baseline |

| -OCH₃ | Electron-Donating | Increase | Increase (slight) | Decrease |

| -Cl | Electron-Withdrawing | Decrease | Decrease | Minor Change |

| -O(CH₂)₃CF₃ | Strongly Electron-Withdrawing | Significant Decrease | Significant Decrease | Minor Change |

Elucidation of Selectivity and Stereochemical Outcomes in Catalytic Reactions

Controlling stereochemistry is paramount when synthesizing chiral molecules for pharmaceutical applications. Computational studies offer a window into the three-dimensional arrangements of atoms during a reaction, allowing chemists to understand and predict the stereochemical outcome.

In the synthesis of azetidines, computational methods have been used to elucidate the origins of stereoselectivity. For example, DFT calculations have been employed to analyze the transition states in proline-catalyzed aldol (B89426) reactions involving azetidine-2-carboxylic acid, revealing the key structural factors that determine the stereochemical preference. researchgate.net These models can explain why certain catalysts favor specific diastereomers or enantiomers. researchgate.net Similarly, studies on the lithiation of chiral oxazolinylazetidines used DFT calculations to rationalize the observed high stereoselectivity, suggesting the involvement of specific coordinated intermediates that favor one stereochemical outcome. nih.gov The nature of the solvent and subtle orbital interactions between reactants have also been shown to influence the cis/trans selectivity in Staudinger reactions that form β-lactams, a related four-membered ring system. acs.org

Transition State Calculations for Reaction Mechanism Elucidation

The transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration that separates reactants from products. researchgate.net Calculating the structure and energy of a transition state is a powerful computational tool for elucidating reaction mechanisms. researchgate.net

For azetidine synthesis, transition state calculations have been instrumental in confirming proposed mechanisms. In the La(OTf)₃-catalyzed synthesis of azetidines from epoxy amines, calculations confirmed that the transition state for the desired C3-selective aminolysis (forming the azetidine) is energetically favored over the competing C4-selective pathway. frontiersin.org In another study, mechanistic experiments combined with DFT calculations suggested that the reaction of certain azetidines proceeds through an azomethine imine intermediate, which then rearranges to the final product. acs.org These computational insights are critical for distinguishing between plausible reaction pathways that may be difficult to differentiate through experimental means alone. acs.org

Electronic Structure Analysis and Influence of Fluorine on Reactivity

The introduction of fluorine atoms into a molecule can dramatically alter its physical, chemical, and biological properties. Computational studies are essential for understanding the profound electronic effects of fluorination. The trifluorobutoxy group in This compound is expected to significantly influence the molecule's reactivity.

Due to the high electronegativity of fluorine, the -CF₃ group acts as a strong electron-withdrawing group. Computational studies on other fluorinated heterocycles and organic molecules have shown that fluorination lowers the energy of both the HOMO and LUMO. researchgate.netnih.gov This general lowering of frontier orbital energies can enhance reactivity towards nucleophiles. researchgate.net A computational investigation into the ammonolysis of halogen-substituted azetidines found that fluorination can profoundly increase the reaction rate compared to the unsubstituted parent compound. researchgate.net Furthermore, analysis of the molecular electrostatic potential (ESP) can reveal sites susceptible to nucleophilic or electrophilic attack, and the presence of the trifluorobutoxy group would create a more electron-deficient region around the azetidine ring, influencing its interaction with other molecules. bohrium.com

Application of 3 4,4,4 Trifluorobutoxy Azetidine As a Versatile Chemical Building Block

Role in Organic Synthesis as a Precursor to Complex Molecular Architectures

3-(4,4,4-Trifluorobutoxy)-azetidine is a valuable starting material for the synthesis of more complex molecules due to the inherent reactivity of the strained four-membered ring and the unique properties conferred by the trifluorobutoxy substituent. The azetidine (B1206935) ring can undergo ring-opening reactions or functionalization at the nitrogen atom, providing a scaffold for constructing diverse molecular architectures. rsc.orgrsc.org

The synthesis of azetidines themselves can be challenging due to their ring strain. rsc.orgresearchgate.net However, various methods have been developed, including intramolecular cyclization of suitable precursors. acs.orgorganic-chemistry.orgfrontiersin.org For instance, the cyclization of a preformed chain via nucleophilic displacement of a leaving group by a nitrogen nucleophile is a common strategy. acs.org Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. frontiersin.orgelsevierpure.com Other methods include photochemical approaches like the aza Paternò-Büchi reaction and palladium-catalyzed intramolecular C(sp3)–H amination. rsc.orgbohrium.com

Once formed, the this compound scaffold can be elaborated upon. The nitrogen atom can be functionalized through various reactions, and the trifluorobutoxy group can influence the molecule's properties, such as lipophilicity and metabolic stability. The inherent strain of the azetidine ring also allows for strain-driven reactions, enabling the synthesis of unique and complex structures. rsc.org The development of scalable methods to produce enantioenriched C2-substituted azetidines further expands their utility in creating chiral molecules. acs.org

Azetidines as Ligands and Chiral Auxiliaries in Asymmetric Catalysis

Chiral azetidine derivatives have emerged as effective ligands and auxiliaries in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. birmingham.ac.ukresearchgate.net The rigid and defined conformation of the azetidine ring makes it an excellent scaffold for creating a chiral environment around a metal center or for directing the stereochemical outcome of a reaction.

The synthesis of optically active azetidines, often starting from readily available chiral precursors like (S)-1-phenylethylamine, has been a key focus. rsc.org These chiral azetidines can be incorporated into ligands for various metal-catalyzed reactions. For example, chiral C2-symmetric 2,4-disubstituted azetidines have been successfully used as chiral ligands in the addition of diethylzinc (B1219324) to aldehydes. researchgate.net Similarly, new chiral ligands synthesized from azetidine and (R)-BINOL have been employed in magnesium-catalyzed asymmetric ring-opening reactions of aziridines. researchgate.net

Azetidine-based catalysts have shown high levels of enantioselectivity in reactions such as diethylzinc addition to aldehydes. researchgate.net The development of practical and straightforward syntheses for enantiomers of azetidine-2-carboxylic acid has further expanded the toolbox for creating novel chiral catalysts. nih.gov These advancements underscore the potential of azetidine derivatives, including those with specific substituents like the trifluorobutoxy group, to serve as powerful tools in asymmetric synthesis.

Development of Azetidine-Based Peptidomimetics and Unnatural Amino Acids as Chemical Tools

Azetidine-containing amino acids are considered valuable building blocks in the design of peptidomimetics and unnatural amino acids. nih.gov Their incorporation into peptide chains can induce significant conformational changes, such as promoting γ-turns, which can be crucial for biological activity. acs.org The rigid nature of the azetidine ring helps to constrain the peptide backbone, leading to more defined secondary structures.

The synthesis of azetidine-based amino acids, such as azetidine-2-carboxylic acid, has been extensively studied. nih.govacs.orgresearchgate.net These non-natural amino acids can be incorporated into peptides to enhance their stability against enzymatic degradation, a common issue with natural peptides. nih.gov The introduction of a 3-aminoazetidine (3-AAz) subunit, for example, has been shown to improve the stability of cyclic peptides towards proteases. nih.gov

Furthermore, unnatural amino acids are powerful tools for studying protein function and engineering proteins with novel properties. bitesizebio.comnih.govnih.gov The ability to site-specifically incorporate azetidine-based amino acids into proteins allows for detailed structure-function studies. nih.gov The trifluorobutoxy group in this compound can provide a unique probe for studying protein-ligand interactions due to the fluorine atoms.

Integration into Molecular Scaffolds for Diversity-Oriented Synthesis (DOS)

The densely functionalized azetidine ring system is an excellent starting point for diversity-oriented synthesis (DOS), a strategy aimed at creating a wide variety of molecular scaffolds from a common core. nih.govacs.orgresearchgate.net The ability to manipulate the azetidine core through various chemical transformations allows for the generation of fused, bridged, and spirocyclic ring systems. nih.govacs.orgresearchgate.net

A robust process for synthesizing trisubstituted azetidines can be the foundation for generating skeletal diversity. nih.govacs.org By employing key functional group pairing reactions, a single azetidine intermediate can be converted into a library of structurally unique molecules. nih.govacs.org For example, a nitrile group on the azetidine ring can be reduced to a primary amine, which can then be further functionalized to create different scaffolds. nih.govacs.org

The resulting libraries of azetidine-based compounds can be screened for various biological activities, accelerating the discovery of new lead compounds for drug development. The physicochemical properties of these scaffolds can be tailored by introducing different substituents, such as the trifluorobutoxy group, to optimize properties like CNS penetration. nih.govacs.org

Application in Polymer Chemistry and Advanced Material Synthesis

Azetidine derivatives are valuable monomers in polymer chemistry, particularly for the synthesis of polyamines through ring-opening polymerization. rsc.orgutwente.nl The ring strain of azetidines makes them susceptible to cationic ring-opening polymerization, leading to the formation of linear or branched polymers. utwente.nlresearchgate.net The resulting polyamines have a wide range of potential applications, including as antibacterial coatings, for CO2 adsorption, and in gene transfection. rsc.orgutwente.nl

The polymerization of azetidines can be initiated by various cationic initiators. researchgate.net The structure and properties of the resulting polymers can be controlled by the choice of monomer and polymerization conditions. rsc.orgutwente.nl The incorporation of functional groups, such as the trifluorobutoxy group in this compound, can impart specific properties to the resulting polymers, such as hydrophobicity or altered thermal stability.

Beyond polymerization, azetidine-based structures are being explored for the development of advanced materials. For instance, photochemical strategies have been used to synthesize tunable azetidine-based energetic materials. bohrium.com The rigid and strained nature of the azetidine ring can contribute to the energetic properties of these materials.

Utility as Linker Motifs in Chemical Conjugation Strategies (e.g., PROTACs)

Azetidine-containing motifs are being explored as components of these linkers. northwestern.edumedchemexpress.com The rigid structure of the azetidine ring can help to control the spatial orientation of the two ligands, which is crucial for efficient ternary complex formation. precisepeg.com The incorporation of azetidine into the linker can also modulate the solubility and cell permeability of the PROTAC.

Different types of linkers, including flexible alkyl and PEG chains, as well as more rigid structures containing rings like piperazine (B1678402) and piperidine, are commonly used in PROTAC design. nih.gov Azetidine offers a unique four-membered ring structure that can provide a different conformational constraint compared to more common five- or six-membered rings. The trifluorobutoxy substituent on this compound could further influence the linker's properties, potentially enhancing its metabolic stability or modulating its interaction with cellular components.

Future Directions and Emerging Research Avenues in Fluorinated Azetidine Chemistry

Development of Novel and More Efficient Synthetic Protocols for Highly Substituted Azetidines

The synthesis of the strained four-membered azetidine (B1206935) ring, particularly with multiple and diverse substituents, remains a significant challenge for synthetic chemists. The development of novel and more efficient synthetic protocols is paramount for unlocking the full potential of this structural motif. Future research will likely focus on several key areas:

Palladium-Catalyzed C-H Amination: Recent advancements have demonstrated the power of palladium-catalyzed intramolecular C-H amination for the synthesis of azetidines. This approach allows for the direct conversion of C-H bonds into C-N bonds, offering a more atom-economical and efficient route compared to traditional methods that often require pre-functionalized substrates. Future work will likely expand the scope of this methodology to include a wider range of substrates and to achieve higher levels of regio- and stereoselectivity.

Visible-Light-Mediated [2+2] Photocycloadditions: The use of visible light photocatalysis has emerged as a mild and powerful tool for the synthesis of strained ring systems. Intermolecular [2+2] photocycloadditions of imines and alkenes, known as the aza Paternò-Büchi reaction, provide a direct route to functionalized azetidines. youtube.com The development of new photocatalysts and a deeper understanding of the reaction mechanism will be crucial for broadening the substrate scope and improving the efficiency and selectivity of these transformations. youtube.comnih.govrsc.org

Strain-Release Homologation of Azabicyclo[1.1.0]butanes (ABBs): ABBs are highly strained bicyclic compounds that can undergo stereospecific ring-opening reactions with a variety of nucleophiles to afford highly substituted azetidines. This strain-release strategy offers a versatile platform for the synthesis of a diverse range of azetidine derivatives with precise control over stereochemistry. Future research will likely focus on the development of new methods for the synthesis of functionalized ABBs and the exploration of new nucleophiles to further expand the synthetic utility of this approach.

Cascade Radical Cyclizations: Cascade reactions, where multiple bonds are formed in a single synthetic operation, offer an elegant and efficient approach to complex molecules. The cascade trifluoromethylation/cyclization of N-allyl ynamides has been shown to provide a facile route to azetidine-fused tricyclic compounds. cfplus.cznih.gov This strategy, which proceeds via a 4-exo-dig radical cyclization, opens up new avenues for the construction of synthetically challenging azetidine scaffolds. cfplus.cznih.gov

| Synthetic Protocol | Key Features | Potential Future Developments |

| Palladium-Catalyzed C-H Amination | Atom-economical, direct C-H functionalization. | Broader substrate scope, improved regio- and stereoselectivity. |

| Visible-Light [2+2] Photocycloadditions | Mild reaction conditions, use of renewable energy source. youtube.com | New photocatalysts, enhanced reaction efficiency and selectivity. youtube.comnih.govrsc.org |

| Strain-Release Homologation of ABBs | High stereospecificity, access to diverse substituents. | Novel ABB syntheses, expanded range of nucleophiles. |

| Cascade Radical Cyclizations | High efficiency, rapid construction of complex scaffolds. cfplus.cznih.gov | Exploration of new cascade pathways and trigger moieties. |

Exploration of Undiscovered Reactivity Modes and Transformations of Azetidine Ring Systems

The inherent ring strain of azetidines not only presents a synthetic challenge but also endows them with unique reactivity that can be harnessed for novel chemical transformations. While ring-opening reactions are a well-established reactivity mode, the exploration of undiscovered transformations of the azetidine ring is a key area for future research.

The reactivity of the azetidine ring is largely dictated by its strain, making it susceptible to reactions that relieve this strain. nih.gov Nucleophilic ring-opening is a common transformation, with the regioselectivity being influenced by the substituents on the ring. tcichemicals.com For instance, electron-withdrawing groups can activate adjacent carbons to nucleophilic attack. tcichemicals.com Acid-mediated ring-opening is another facile process, often initiated by protonation of the nitrogen atom. nih.gov

Future research will likely focus on harnessing this inherent reactivity in more complex and controlled ways:

Novel Cascade Reactions: The development of cascade reactions initiated by the selective opening of the azetidine ring could provide rapid access to more complex acyclic and heterocyclic structures. By carefully designing the azetidine precursor and the reaction conditions, it should be possible to trigger a sequence of bond-forming events upon ring opening.

Azetidines as Latent Dipoles: The strained C-N bonds in azetidines can be viewed as latent dipoles. Under appropriate activation, these dipoles could participate in a variety of cycloaddition reactions, providing a novel and stereocontrolled route to larger heterocyclic systems.

Unique Reactivity of Fluorinated Azetidines: The presence of fluorine atoms can significantly alter the electronic properties of the azetidine ring, potentially leading to novel and unexpected reactivity. For example, the strong electron-withdrawing nature of fluorine could influence the regioselectivity of ring-opening reactions or enable previously inaccessible transformations.

Advancements in Asymmetric Synthesis and Enantioselective Methodologies for Fluorinated Azetidines

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Therefore, the development of efficient and highly stereoselective methods for the synthesis of chiral fluorinated azetidines is of paramount importance. While significant progress has been made, there is still a great need for more general and practical enantioselective methodologies.

Several promising strategies are currently being explored:

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. The use of chiral thioureas and squaramides has been shown to catalyze the asymmetric Michael addition of pronucleophiles to α,β-unsaturated ketones and imines, providing access to chiral α-azetidinyl tertiary alkyl fluorides with high enantioselectivity. tcichemicals.com

Chiral Transition Metal Catalysis: Transition metal complexes bearing chiral ligands are widely used for a variety of asymmetric transformations. The development of new chiral catalysts for reactions such as aziridination followed by ring expansion, or the direct asymmetric fluorination of azetidine precursors, holds great promise for the efficient synthesis of enantioenriched fluorinated azetidines.

Hydrogen Bonding Phase-Transfer Catalysis: This emerging technique utilizes chiral catalysts that can form hydrogen bonds with ionic reactants, enabling their transport across a phase boundary and facilitating enantioselective reactions. This approach has been successfully applied to the enantioselective ring-opening of azetidinium salts with fluoride (B91410) ions, affording chiral γ-fluoroamines with high enantiomeric excess. nih.gov

| Asymmetric Method | Catalyst Type | Key Advantages | Representative Enantioselectivity |

| Organocatalysis | Chiral thioureas, squaramides tcichemicals.com | Metal-free, mild conditions. | Up to 93% ee tcichemicals.com |

| Chiral Transition Metal Catalysis | Co(II)-based metalloradicals nih.gov | High turnover numbers, broad applicability. | Excellent enantioselectivities nih.gov |

| Hydrogen Bonding Phase-Transfer Catalysis | Chiral bis-urea catalysts nih.gov | Enantioconvergent, high yields. nih.gov | High enantiomeric excess nih.gov |

Integration of Advanced Computational Design with Experimental Synthesis for Targeted Azetidine Structures

The synergy between computational chemistry and experimental synthesis is revolutionizing the way chemists design and discover new molecules and reactions. The application of advanced computational tools to the study of fluorinated azetidines is a rapidly growing area with immense potential to accelerate progress in the field.

Computational methods, such as Density Functional Theory (DFT), are being used to:

Predict Reaction Outcomes: By calculating the energies of reactants, transition states, and products, computational models can predict the feasibility and selectivity of a given reaction. This allows chemists to prioritize synthetic routes that are most likely to be successful, saving time and resources. A notable example is the collaboration between the Schindler and Kulik groups, where computational modeling accurately predicted the success of aza Paternò-Büchi reactions for the synthesis of previously inaccessible azetidine structures. nih.govtcichemicals.comnih.gov

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of complex reactions, helping chemists to understand the factors that control selectivity and to design more efficient catalytic systems. For instance, DFT calculations have been instrumental in understanding the regioselectivity of the radical 4-exo-dig cyclization used in the synthesis of azetidine-fused compounds. nih.gov

Design Targeted Azetidine Structures: By predicting the physicochemical properties of virtual molecules, such as their solubility, lipophilicity, and metabolic stability, computational tools can guide the design of fluorinated azetidines with specific, desired properties for applications in medicinal chemistry and materials science. nih.govacs.org

The integration of these in silico methods with experimental validation is creating a powerful feedback loop, where computational predictions guide experimental work, and experimental results are used to refine and improve the computational models. This integrated approach is expected to play an increasingly important role in the future of fluorinated azetidine chemistry.

Expanded Utility of Fluorinated Azetidines in Chemical Biology Probes and Mechanistic Studies

The unique properties of fluorinated azetidines make them valuable tools for probing and understanding biological systems. Their conformational rigidity, altered basicity, and the presence of the fluorine atom as a sensitive NMR probe or a PET imaging label open up a wide range of applications in chemical biology.

Future research in this area is likely to focus on:

Development of Novel Chemical Probes: Fluorinated azetidines can be incorporated into small molecules designed to interact with specific biological targets, such as enzymes or receptors. The fluorine atom can be used as a ¹⁹F NMR probe to study protein-ligand interactions and conformational changes in real-time. Furthermore, the incorporation of ¹⁸F allows for the development of PET tracers for in vivo imaging of biological processes.

Mechanistic Studies of Biological Processes: The unique steric and electronic properties of fluorinated azetidines can be used to probe the mechanisms of enzymatic reactions or other biological processes. By systematically varying the position and number of fluorine atoms on the azetidine ring, researchers can gain insights into the importance of specific interactions and conformational effects.

Azetidines as Bioisosteres: The azetidine ring is increasingly being recognized as a valuable bioisostere for other common functional groups in drug molecules, such as piperidines and morpholines. nih.govtcichemicals.comacs.org The incorporation of fluorine can further modulate the properties of the azetidine ring, providing a powerful tool for fine-tuning the pharmacological profile of a drug candidate. The use of azetidine sulfonyl fluorides as precursors to a variety of functionalized azetidines further expands the toolbox for medicinal chemists. nih.govnih.gov

The development of fluorinated azetidine-based probes and their application in mechanistic studies will undoubtedly lead to a deeper understanding of complex biological systems and facilitate the discovery of new therapeutic agents.

Q & A

Q. What are the key synthetic strategies for preparing 3-(4,4,4-Trifluorobutoxy)-azetidine and its structural analogs?

Answer: The synthesis of trifluorobutoxy-substituted azetidines typically involves:

- Nucleophilic substitution : Reacting azetidine derivatives with fluorinated alkyl halides (e.g., 4-bromo-4,4,4-trifluorobutane) under basic conditions.

- Ester condensation : Ethyl 4,4,4-trifluoro-3-oxobutanoate (a common precursor in fluorinated compound synthesis) can be condensed with azetidine-containing amines, followed by reduction or functionalization steps .

- Protection/deprotection : Temporary protection of the azetidine nitrogen (e.g., using tert-butoxycarbonyl, Boc) to prevent side reactions during fluorinated alkylation .

Critical parameters : Reaction temperature (80–110°C), solvent polarity (ethanol, THF), and catalyst selection (e.g., TBAF for deprotection) significantly impact yields .

Q. Which spectroscopic methods are essential for characterizing this compound?

Answer: Key techniques include:

| Method | Application | Example Data |

|---|---|---|

| ¹H/¹³C NMR | Assigning proton and carbon environments in the azetidine ring and trifluorobutoxy chain. | - Azetidine protons: δ 3.5–4.0 ppm (ring protons). |

- CF₃ group: δ ~120 ppm (¹³C, quartet due to J coupling) . |

| IR Spectroscopy | Identifying functional groups (e.g., C-F stretch at 1100–1250 cm⁻¹, β-lactam C=O at ~1750 cm⁻¹ if present) . |

| Mass Spectrometry (LCMS/HRMS) | Confirming molecular weight and fragmentation patterns (e.g., loss of CF₃ group at m/z 69) . |

Advanced Research Questions

Q. How can contradictions in NMR data for fluorinated azetidines be resolved during structural elucidation?

Answer: Discrepancies often arise from:

- Dynamic stereochemistry : Fluorine atoms may induce rapid ring puckering in azetidine, causing signal splitting. Use variable-temperature NMR to stabilize conformers .

- Solvent effects : DMSO-d₆ vs. CDCl₃ can shift proton signals by 0.1–0.3 ppm. Cross-reference with computed chemical shifts (DFT calculations) .

- Impurity masking : Trace solvents (e.g., THF) or unreacted precursors may overlap with target signals. Purify via column chromatography and validate with 2D NMR (COSY, HSQC) .

Example : In , spiro-azetidine derivatives showed complex aromatic proton splitting (δ 6.26–9.52 ppm) due to anisotropic effects from adjacent fluorinated groups. Assigning these required NOESY experiments to confirm spatial proximity .

Q. What are the challenges in optimizing reaction yields for trifluorobutoxy-substituted azetidines?

Answer: Yield limitations stem from:

- Steric hindrance : Bulky trifluorobutoxy groups reduce nucleophilic accessibility. Mitigate by using polar aprotic solvents (DMF, DMSO) to enhance reactivity .

- Fluorine lability : Harsh conditions (high heat, strong acids) may cleave C-F bonds. Optimize via stepwise heating (e.g., 80°C → 110°C) and mild deprotecting agents (TFA in DCM) .

- Byproduct formation : Competing reactions (e.g., azetidine ring-opening) can occur. Monitor via TLC and quench intermediates with scavengers (e.g., molecular sieves) .

Case study : In , fluorinated β-lactams achieved only 18–65% yields due to competing hydrolysis; yields improved by controlling moisture levels (<50 ppm) and using anhydrous THF .

Q. How does the trifluorobutoxy group influence the physicochemical properties of azetidine derivatives?

Answer: The CF₃ group:

- Lipophilicity : Increases LogP (e.g., 2.63 for a related analog in ), enhancing membrane permeability .

- Metabolic stability : Fluorine reduces oxidative metabolism, as seen in analogs with prolonged half-lives in biochemical assays .

- Conformational rigidity : The electron-withdrawing CF₃ group restricts azetidine ring flexibility, altering binding affinities in target proteins (e.g., enzyme active sites) .

Data : In , trifluoro-3-oxobutanoic acid (a precursor) has a density of 1.5 g/cm³ and boiling point of 189.6°C, reflecting high polarity and thermal stability .

Q. What methodologies are used to assess the biological activity of fluorinated azetidines?

Answer: Advanced protocols include:

- Kinetic solubility assays : Measure solubility in PBS (pH 7.4) to predict bioavailability .

- Cellular uptake studies : Use fluorescence-tagged analogs (e.g., anthracene-conjugated derivatives in ) to track intracellular localization .

- Target engagement : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding to enzymes (e.g., β-lactamases) .

Note : Fluorinated azetidines in showed anticancer activity via β-lactam-mediated apoptosis, validated via flow cytometry and caspase-3 activation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.